(Octahydro-1H-4,7-methanoindene-5,5-diyl)dimethanol
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Overview
Description
(Octahydro-1H-4,7-methanoindene-5,5-diyl)dimethanol, also known as octahydro-4,7-methano-1H-indene-2,5-dimethanol, is a chemical compound with the molecular formula C12H20O2 and a molecular weight of 196.29 g/mol . This compound is characterized by its tricyclic structure, which includes a methanoindene core with two hydroxymethyl groups attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Octahydro-1H-4,7-methanoindene-5,5-diyl)dimethanol typically involves the hydrogenation of a suitable precursor, such as a methanoindene derivative, under high pressure and temperature conditions. The reaction is often catalyzed by a metal catalyst, such as palladium or platinum, to facilitate the hydrogenation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(Octahydro-1H-4,7-methanoindene-5,5-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Octahydro-1H-4,7-methanoindene-5,5-diyl)dimethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Octahydro-1H-4,7-methanoindene-5,5-diyl)dimethanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The tricyclic structure of the compound may also play a role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Tricyclo[5.2.1.02,6]decane derivatives: Compounds with similar tricyclic structures and functional groups.
Methanoindene derivatives: Compounds with a methanoindene core and various substituents.
Uniqueness
(Octahydro-1H-4,7-methanoindene-5,5-diyl)dimethanol is unique due to its specific tricyclic structure and the presence of two hydroxymethyl groups. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
81700-12-1 |
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Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
[8-(hydroxymethyl)-8-tricyclo[5.2.1.02,6]decanyl]methanol |
InChI |
InChI=1S/C12H20O2/c13-6-12(7-14)5-8-4-11(12)10-3-1-2-9(8)10/h8-11,13-14H,1-7H2 |
InChI Key |
HBUXGZBZNFBXOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C1)C3CC2CC3(CO)CO |
Origin of Product |
United States |
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